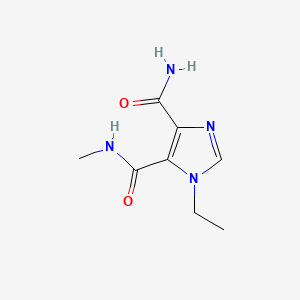

Desmethyletimizol

Descripción

BenchChem offers high-quality Desmethyletimizol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desmethyletimizol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-ethyl-5-N-methylimidazole-4,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c1-3-12-4-11-5(7(9)13)6(12)8(14)10-2/h4H,3H2,1-2H3,(H2,9,13)(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGGQLSRJXFGRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1C(=O)NC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234469 | |

| Record name | Desmethyletimizol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85275-59-8 | |

| Record name | Desmethyletimizol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085275598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyletimizol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Unraveling the Intricacies of Desmethyletimizol: A Technical Guide to its Putative Neural Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the neural mechanisms of action of desmethyletimizol. Due to a scarcity of direct research on desmethyletimizol, this document synthesizes findings from its parent compound, etimizol, to construct a putative mechanistic framework. Etimizol, a nootropic agent, exhibits a multifaceted mechanism of action primarily centered on the potentiation of intracellular signaling cascades, including the adenylate cyclase/cAMP pathway and the activation of Casein Kinase II (CK2). Furthermore, evidence suggests its modulation of neuronal ion channels and presynaptic functions. This guide will dissect these pathways, offering detailed experimental protocols and conceptual visualizations to facilitate further research and drug development endeavors in the field of cognitive enhancement.

Introduction: The Enigma of Desmethyletimizol

Desmethyletimizol is a known metabolite of the nootropic and cognitive-enhancing agent, etimizol (also known as ethymisole). While the pharmacological profile of etimizol has been explored to some extent, desmethyletimizol remains a largely uncharacterized compound. This guide proceeds under the working hypothesis that desmethyletimizol, as an active metabolite, likely shares or contributes to the overall mechanism of action of its parent compound. Therefore, a comprehensive understanding of etimizol's neural pathways is paramount to inferring the potential actions of desmethyletimizol.

Etimizol has been shown to improve memory and learning, and its therapeutic potential is attributed to its influence on fundamental neuronal processes. This document will delve into the core molecular interactions and signaling pathways implicated in the effects of etimizol, providing a foundational understanding for future investigations into desmethyletimizol.

The Adenylate Cyclase - cAMP Signaling Axis: A Central Hub of Action

A significant body of evidence points to the activation of the adenylate cyclase (AC) system as a primary mechanism of etimizol's action. This activation leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP)[1][2]. The elevation of cAMP has profound and widespread effects on neuronal function.

Upstream Modulation: Activating Adenylate Cyclase

The precise mechanism by which etimizol activates adenylate cyclase remains to be fully elucidated. It is unclear whether this is a direct interaction with the enzyme or an indirect effect mediated by an upstream receptor or signaling protein. Given that many imidazole-containing compounds interact with G-protein coupled receptors (GPCRs), it is plausible that etimizol acts as an agonist at a yet-to-be-identified GPCR that positively couples to adenylate cyclase via a stimulatory G-protein (Gs). Alternatively, etimizol could act as an inhibitor of phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation, which would also lead to a net increase in intracellular cAMP levels.

Downstream Consequences of Elevated cAMP

The increase in intracellular cAMP triggers a cascade of downstream events, primarily through the activation of Protein Kinase A (PKA).

-

Gene Transcription: Activated PKA can translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB). Phosphorylated CREB binds to cAMP response elements (CREs) on DNA, initiating the transcription of genes involved in synaptic plasticity, long-term memory formation, and neuronal survival[1].

-

Synaptic Plasticity: cAMP signaling is a critical component of long-term potentiation (LTP), a cellular correlate of learning and memory. PKA can phosphorylate various synaptic proteins, including AMPA and NMDA receptors, leading to enhanced synaptic transmission and efficacy.

-

Metabolic Processes: Etimizol has been shown to intensify energy metabolism in brain cells[1]. This can be partly attributed to the cAMP-PKA pathway, which can regulate the activity of enzymes involved in glucose metabolism and mitochondrial function, ensuring an adequate energy supply for heightened neuronal activity.

Signaling Pathway: Etimizol and the cAMP Cascade

Caption: Putative signaling cascade initiated by Etimizol, leading to cAMP production and downstream effects.

Casein Kinase II (CK2): A Nootropic Target

Several studies have identified the multifunctional protein kinase CK2 as a molecular target of etimizol[3][4]. CK2 is a constitutively active serine/threonine kinase involved in a vast array of cellular processes, including the regulation of chromatin structure and gene expression, which are crucial for long-term memory formation.

Modulation of CK2 Activity

Etimizol is proposed to be an activator of CK2[3]. The directness of this interaction is yet to be definitively established. It is possible that etimizol binds to a regulatory site on the CK2 holoenzyme, leading to a conformational change that enhances its catalytic activity. Alternatively, the activation could be an indirect consequence of the upstream signaling events initiated by etimizol.

Role of CK2 in Neuronal Function

The activation of CK2 by etimizol has significant implications for cognitive function:

-

Chromatin Remodeling and Gene Expression: Nuclear CK2 can phosphorylate histones and other chromatin-associated proteins, leading to a more open chromatin structure that is permissive for gene transcription. This role is synergistic with the cAMP/PKA/CREB pathway in promoting the expression of genes necessary for long-term memory.

-

Regulation of Ca2+-ATPase: Research has indicated that CK2 is involved in the regulation of Ca2+-ATPase activity in brain neuron chromatin, which is crucial for maintaining calcium homeostasis[3].

Modulation of Neuronal Ion Channels and Excitability

Etimizol has been observed to influence the permeability of neuronal membranes to key ions, thereby modulating neuronal excitability.

Calcium and Potassium Channel Activity

Studies have shown that etimizol can increase the intracellular concentration of Ca2+ and enhance the membrane permeability of brain synaptosomes[1]. This influx of calcium is a critical trigger for neurotransmitter release and the activation of various calcium-dependent signaling pathways.

Conversely, other research suggests that etimizol can decrease the K+ permeability of the neuron's membrane during an action potential[5]. A reduction in potassium efflux would lead to a prolongation of the action potential, potentially increasing the duration of calcium influx and enhancing neurotransmitter release.

Presynaptic Effects

At the neuromuscular junction, etimizol has been shown to have a presynaptic action, increasing the frequency of miniature end-plate potentials (mEPPs). This suggests that etimizol can enhance the spontaneous, quantal release of neurotransmitters from the presynaptic terminal.

Experimental Workflow: Investigating Etimizol's Effect on Intracellular Calcium

Caption: A typical experimental workflow for assessing changes in intracellular calcium concentration in response to etimizol.

Quantitative Data Summary

A significant challenge in the study of etimizol and desmethyletimizol is the scarcity of publicly available quantitative pharmacological data. The following table is intended to be populated as such data becomes available through future research.

| Parameter | Target | Value | Species/Assay Condition | Reference |

| EC50 | Adenylate Cyclase Activation | Data Not Available | ||

| Ki / Kd | Putative GPCR | Data Not Available | ||

| EC50 | CK2 Activation | Data Not Available | ||

| IC50 | Phosphodiesterase Inhibition | Data Not Available |

Detailed Experimental Protocols

In Vitro Adenylate Cyclase Activity Assay

Objective: To determine the effect of desmethyletimizol on adenylate cyclase activity in neuronal cell membranes.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX), ATP regenerating system)

-

Desmethyletimizol stock solution

-

Forskolin (positive control)

-

cAMP standard solutions

-

cAMP enzyme immunoassay (EIA) kit

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture neuronal cells to confluency.

-

Harvest cells and resuspend in cell lysis buffer.

-

Homogenize cells and centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with membrane preparation buffer and resuspend in assay buffer without ATP and IBMX.

-

Determine protein concentration of the membrane preparation.

-

-

Adenylate Cyclase Assay:

-

In a microplate, add a standardized amount of membrane protein to each well.

-

Add varying concentrations of desmethyletimizol to the respective wells. Include a vehicle control and a positive control (forskolin).

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding the ATP and IBMX-containing assay buffer.

-

Incubate for 15-30 minutes at 30°C.

-

Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).

-

-

cAMP Quantification:

-

Centrifuge the samples to pellet precipitated protein.

-

Use the supernatant to quantify the amount of cAMP produced using a cAMP EIA kit, following the manufacturer's instructions.

-

Generate a standard curve with known concentrations of cAMP.

-

-

Data Analysis:

-

Calculate the concentration of cAMP produced in each sample from the standard curve.

-

Plot the cAMP concentration against the log of the desmethyletimizol concentration to determine the EC50 value.

-

In Vitro Casein Kinase II (CK2) Activity Assay

Objective: To assess the ability of desmethyletimizol to modulate the activity of recombinant human CK2.

Materials:

-

Recombinant human CK2 holoenzyme

-

CK2 peptide substrate (e.g., RRRADDSDDDDD)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

Desmethyletimizol stock solution

-

P81 phosphocellulose paper

-

Phosphoric acid wash solution (0.75%)

-

Scintillation counter and vials

Procedure:

-

Assay Setup:

-

Prepare a reaction mixture containing kinase assay buffer, the CK2 peptide substrate, and varying concentrations of desmethyletimizol. Include a vehicle control.

-

Add the recombinant CK2 enzyme to the reaction mixture.

-

Pre-incubate for 5 minutes at 30°C.

-

-

Kinase Reaction:

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate for 10-20 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

-

Washing and Quantification:

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone and let the papers dry.

-

Place the dry papers in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of ³²P incorporated into the peptide substrate for each concentration of desmethyletimizol.

-

Plot the kinase activity (in cpm or pmol/min/mg) against the log of the desmethyletimizol concentration to determine the EC50 for activation.

-

Conclusion and Future Directions

The mechanism of action of desmethyletimizol, inferred from its parent compound etimizol, appears to be a complex interplay of multiple intracellular signaling pathways. The activation of the adenylate cyclase/cAMP system and Casein Kinase II are likely central to its nootropic effects, leading to changes in gene expression, synaptic plasticity, and neuronal metabolism. The modulation of ion channels and presynaptic activity further contributes to its overall impact on neuronal function.

Significant gaps in our understanding remain. Future research should focus on:

-

Identifying the Primary Molecular Target(s): Elucidating the direct binding partner(s) of etimizol and desmethyletimizol is crucial for a complete understanding of their mechanism of action. This may involve radioligand binding studies across a wide range of receptors and intracellular proteins, as well as affinity chromatography and mass spectrometry approaches.

-

Pharmacological Characterization of Desmethyletimizol: Direct studies on desmethyletimizol are needed to determine its specific potency and efficacy at the proposed targets and to compare its pharmacological profile to that of etimizol.

-

In Vivo Validation: The signaling pathways identified in vitro need to be validated in relevant animal models of learning and memory to confirm their physiological relevance.

A deeper understanding of the neural pathways modulated by desmethyletimizol will not only shed light on the fundamental mechanisms of cognition but also pave the way for the rational design of novel and more effective cognitive enhancers.

References

-

Zavodskaia, I. S., Migas, E. A., & Novikov, V. P. (1982). [Molecular bases for the action of etimizol]. Farmakologiia i toksikologiia, 45(2), 5–9. [Link]

-

Novikov, V. P. (1981). [Mechanism of action of etimizol on the energy metabolism of the neurogenically damaged myocardium]. Biulleten' eksperimental'noi biologii i meditsiny, 91(6), 698–699. [Link]

-

Inxight Drugs. (n.d.). ETIMIZOL. Retrieved from [Link]

-

Zaĭtsev, I. V., Shabanov, P. D., Bogoslovskaia, S. I., Krauz, V. A., & Fisher, K. D. (1988). [The significance of the antihypoxic properties of etimizol in its nootropic action]. Farmakologiia i toksikologiia, 51(5), 27–30. [Link]

-

Holcenberg, J. S., & Rosen, F. (1984). Non-glucocorticoid receptor-mediated effects of the potent glucocorticoid deacylcortivazol. Cancer research, 44(9), 3924–3929. [Link]

-

Herbst, K. J., et al. (2018). Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists. Endocrinology, 159(11), 3897–3910. [Link]

-

Stanković, S. M., et al. (2020). Metamizole (Dipyrone) and the Liver: A Review of the Literature. Journal of Clinical and Translational Hepatology, 8(2), 203–210. [Link]

-

Ruiz-Garcia, A., & Parivar, K. (2012). Impact of Quantitative Pharmacology on Drug Development. Journal of Clinical Pharmacology, 52(1_suppl), 5S-13S. [Link]

-

Marzolo, M. P., & Farfán, P. (2011). Small molecules targeting endocytic uptake and recycling pathways. Frontiers in Pharmacology, 2, 53. [Link]

-

Alousi, A. A., & Farah, A. E. (1980). Non-receptor-mediated inotropic drugs. Cardiovascular drugs, 2, 249–275. [Link]

-

Reĭkhardt, B. A., & Sapronov, N. S. (2007). [Ethymisole: reassessing and old drug]. Eksperimental'naia i klinicheskaia farmakologiia, 70(3), 62–68. [Link]

-

Ko, M. C. (n.d.). Lab Techniques. Wake Forest School of Medicine. Retrieved from [Link]

-

Graziani, G., Cazzulani, P., Luca, C., Nava, G., & Testa, R. (1983). Denzimol, a new anticonvulsant drug. II. General pharmacological activities. Arzneimittel-Forschung, 33(8), 1161–1168. [Link]

-

CVPharmacology. (n.d.). Phosphodiesterase Inhibitors. Retrieved from [Link]

-

Kulikova, O. G., Beliavtseva, L. M., Reĭkhardt, B. A., & Borodkin, I. S. (1992). [Current aspects of the search of effective nootropic drugs]. Vestnik Rossiiskoi akademii meditsinskikh nauk, (8), 56–60. [Link]

-

Behzadi, S., Serpooshan, V., Tao, W., Hamaly, M. A., Alkawareek, M. Y., Dreaden, E. C., ... & Mahmoudi, M. (2017). Insight into nanoparticle cellular uptake and intracellular targeting. Chemical Society Reviews, 46(14), 4218-4244. [Link]

-

Wang, T., Li, Z., & Cvijic, M. E. (2017). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Pardo, L. A., del Camino, D., Sánchez, A., Alves, F., Brüggemann, A., Beckh, S., & Stühmer, W. (2012). Astemizole Synergizes Calcitriol Antiproliferative Activity by Inhibiting CYP24A1 and Upregulating VDR: A Novel Approach for Breast Cancer Therapy. PLoS ONE, 7(9), e45261. [Link]

-

Foroozandeh, P., & Aziz, A. A. (2018). Insight into cellular uptake and intracellular trafficking of nanoparticles. Nanoscale research letters, 13(1), 1-12. [Link]

-

Kotsaftis, P., & Tsolakis, A. C. (2013). Update on drug interactions with phosphodiesterase-5 inhibitors prescribed as first-line therapy for patients with erectile dysfunction or pulmonary hypertension. Drug design, development and therapy, 7, 109–120. [Link]

-

Foroozandeh, P., & Aziz, A. A. (2018). Insight into cellular uptake and intracellular trafficking of nanoparticles. Nanoscale research letters, 13(1), 339. [Link]

-

Ishikawa, Y., & Iwatsubo, K. (2006). Drug therapy aimed at adenylyl cyclase to regulate cyclic nucleotide signaling. Current pharmaceutical design, 12(27), 3537–3544. [Link]

-

Kaps, M., & Schill, W. B. (2007). The use of phosphodiesterase 5 inhibitors with concomitant medications. Current drug metabolism, 8(6), 571–577. [Link]

-

Florczak, A., et al. (2019). Cellular uptake, intracellular distribution and degradation of Her2-targeting silk nanospheres. Journal of Materials Chemistry B, 7(37), 5676-5688. [Link]

-

PubChem. (n.d.). Ethimizol. National Center for Biotechnology Information. Retrieved from [Link]

-

van Veldhuisen, D. J., et al. (1995). Contrasting preload-dependent hemodynamic and neurohumoral effects of isomazole, a partial phosphodiesterase inhibitor and calcium sensitizer. Journal of the American College of Cardiology, 26(4), 1056-1063. [Link]

-

Wang, T., Li, Z., & Cvijic, M. E. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

-

Kloner, R. A. (2005). Pharmacology and drug interaction effects of the phosphodiesterase 5 inhibitors: focus on alpha-blocker interactions. The American journal of cardiology, 96(12B), 42M–46M. [Link]

-

Alvarez, A., et al. (2003). Effect of metamizol on promyelocytic and terminally differentiated granulocytic cells. Comparative analysis with acetylsalicylic acid and diclofenac. Pathobiology, 70(1), 47-53. [Link]

-

Elsanhoty, R. M., et al. (2022). Pharmacological Activities and Characterization of Phenolic and Flavonoid Compounds in Solenostemma argel Extract. Molecules, 27(22), 7869. [Link]

-

MDPI. (2025). Pharmaceuticals, Volume 18, Issue 3 (March 2025). [Link]

-

Inxight Drugs. (n.d.). ETIMIZOL. Retrieved from [Link]

-

Flannery, A. V., et al. (2022). Effects of Psychotropic Medication on Somatic Sterol Biosynthesis of Adult Mice. Biomolecules, 12(10), 1535. [Link]

-

Al-Massarani, S. M., et al. (2026). Anti-Inflammatory Activity of Mandragora autumnalis Ethanolic Extract: In Vitro and Cellular Mechanistic Insights. Pharmaceuticals, 19(3), 345. [Link]

-

Wang, Y., et al. (2024). Development and Evaluation of a Quantitative Systems Pharmacology Model for Mechanism Interpretation and Efficacy Prediction of Atezolizumab in Combination with Carboplatin and Nab-Paclitaxel in Patients with Non-Small-Cell Lung Cancer. Cancers, 16(4), 748. [Link]

-

Nadal, A., et al. (2005). Low Doses of Bisphenol A and Diethylstilbestrol Impair Ca²⁺ Signals in Pancreatic α-Cells through a Nonclassical Membrane Estrogen Receptor within Intact Islets of Langerhans. Environmental Health Perspectives, 113(8), 969-977. [Link]

-

Kim, C. H., et al. (2024). The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis. Journal of Clinical Medicine, 13(5), 1275. [Link]

-

Li, W., et al. (2021). Isoforskolin, an adenylyl cyclase activator, attenuates cigarette smoke-induced COPD in rats. Phytomedicine, 91, 153701. [Link]

-

Jiménez-Pérez, N. D. C., et al. (2024). Traditional Use, Chemical Constituents, and Pharmacological Activity of Maytenus elaeodendroides Stem Bark. Plants, 13(22), 3108. [Link]

Sources

- 1. [Molecular bases for the action of etimizol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Mechanism of action of etimizol on the energy metabolism of the neurogenically damaged myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ETIMIZOL [drugs.ncats.io]

- 4. [Ethymisole: reassessing and old drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Structural Elucidation and Mass Spectrometry Profiling of Desmethyletimizol: A Technical Whitepaper

Executive Summary

Etimizol is a well-characterized analeptic agent whose metabolic biotransformation in humans involves regioselective N-demethylation and dealkylation, yielding several active derivatives ()[1]. Among these, desmethyletimizol (1-ethyl-5-N-methylimidazole-4,5-dicarboxamide; C8H12N4O2) serves as a critical biomarker for pharmacokinetic monitoring. This whitepaper provides an in-depth mechanistic breakdown of its mass spectrometry fragmentation patterns and outlines a self-validating LC-MS/MS protocol for precise quantification.

Physicochemical Grounding and Ionization Dynamics

Desmethyletimizol possesses a highly polar molecular scaffold, evidenced by its predicted XLogP3 value of -0.9 ()[2]. This inherent polarity dictates both the chromatographic retention strategy and the ionization approach.

During Electrospray Ionization (ESI), the molecule exhibits robust proton affinity. The basic nitrogen (N3) of the imidazole ring acts as the primary protonation site. Because the localized lone pair on the nitrogen readily accepts a proton, ESI in positive mode yields a highly stable [M+H]+ precursor ion at an exact mass of m/z 197.1033[3].

Elucidation of CID Fragmentation Mechanisms

When subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer, the protonated precursor undergoes specific, thermodynamically driven fragmentation pathways. Understanding these pathways is crucial for selecting the most specific Multiple Reaction Monitoring (MRM) transitions.

-

Dehydration (Pathway A) : The primary amide group at the C4 position is highly susceptible to the loss of water (18 Da). This cleavage is thermodynamically driven by the formation of a stable, linear nitrile moiety, shifting the m/z from 197.1033 to 179.0933.

-

Deamination (Pathway B) : The secondary methylcarbamoyl group at C5 undergoes cleavage of the C-N bond, resulting in the neutral loss of methylamine (CH3NH2, 31 Da). This generates a highly reactive acylium ion at m/z 166.0615.

-

Dealkylation (Pathway C) : The N1-ethyl group can be lost as ethene (C2H4, 28 Da) via a localized hydrogen rearrangement, yielding a fragment at m/z 169.0720.

Primary CID fragmentation pathways of protonated desmethyletimizol.

Ion Mobility and Collision Cross Section (CCS) Profiling

Modern metabolomics increasingly relies on ion mobility spectrometry (IMS) to separate isomeric compounds based on their three-dimensional size and shape ()[4]. The predicted Collision Cross Section (CCS) values for desmethyletimizol adducts provide an orthogonal identification metric[3].

Notably, the dehydration fragment ([M+H - H2O]+) exhibits a significantly smaller CCS (135.1 Ų) compared to the precursor (142.6 Ų). Causality: This 7.5 Ų reduction is caused by the structural compaction that occurs when the bulky amide oxygen is cleaved to form a linear, tightly packed nitrile bond, drastically reducing the molecule's collisional profile against the drift gas.

Table 1: High-Resolution Precursor and Adduct Ions

| Ion Species | Formula | Exact Mass (m/z) | Predicted CCS (Ų) | Structural Note |

| [M+H]+ | [C8H12N4O2 + H]+ | 197.1033 | 142.6 | Primary protonated precursor |

| [M+Na]+ | [C8H12N4O2 + Na]+ | 219.0852 | 150.4 | Sodium adduct |

| [M+H - H2O]+ | [C8H10N4O + H]+ | 179.0933 | 135.1 | Dehydrated fragment (nitrile) |

| [M-H]- | [C8H11N4O2]- | 195.0887 | 143.8 | Deprotonated species (ESI-) |

Self-Validating LC-MS/MS Analytical Protocol

To accurately quantify desmethyletimizol in complex biological matrices (e.g., human plasma), a highly selective LC-MS/MS methodology is required. Because the analyte is highly polar, traditional reversed-phase C18 chromatography often results in poor retention and matrix suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice.

Optimized LC-MS/MS sample preparation and analysis workflow.

Step-by-Step Methodology

Step 1: Sample Preparation via Protein Precipitation

-

Action: Add 50 µL of human plasma to a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile (ACN) containing an isotopically labeled internal standard (e.g., Desmethyletimizol-d5).

-

Causality: The 3:1 organic-to-aqueous ratio forces the hydration shell to strip away from plasma proteins, causing them to denature and precipitate. Meanwhile, the highly polar desmethyletimizol remains soluble in the ACN-water supernatant, ensuring high recovery rates.

Step 2: Chromatographic Separation

-

Action: Inject 2 µL of the supernatant onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C. Mobile Phase A: 10 mM Ammonium Formate in Water. Mobile Phase B: 0.1% Formic Acid in ACN.

-

Causality: Ammonium formate acts as a volatile buffer that maintains a consistent pH. This ensures the basic imidazole ring remains fully ionized in solution, which prevents peak tailing and enhances ESI droplet desolvation efficiency.

Step 3: MS/MS Detection (MRM Mode)

-

Action: Operate the triple quadrupole mass spectrometer in ESI positive mode.

-

Causality: Multiple Reaction Monitoring (MRM) filters out matrix noise by requiring both the specific precursor mass and a specific fragment mass to hit the detector simultaneously, drastically improving the signal-to-noise ratio ()[5].

Step 4: System Suitability and Self-Validation Every analytical batch must act as a self-validating system to ensure trustworthiness:

-

Double Blank Injection: Inject matrix without analyte or IS to verify zero column carryover.

-

Zero Sample Injection: Inject matrix with IS only to confirm the IS does not contain unlabeled analyte impurities.

-

Quality Control (QC) Spikes: Run QC samples at Low, Mid, and High concentrations. The batch is only valid if QC accuracies fall within ±15% of their nominal values, proving that extraction efficiency and instrument calibration are mathematically sound.

Quantitative MRM Data Summary

The following table summarizes the optimized MRM transitions required to program the triple quadrupole mass spectrometer for desmethyletimizol quantification.

Table 2: Optimized MRM Transitions for LC-MS/MS Quantification

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanistic Origin |

| Quantifier | 197.1 | 179.1 | 15 | Loss of H2O (-18 Da) |

| Qualifier 1 | 197.1 | 166.1 | 22 | Loss of CH3NH2 (-31 Da) |

| Qualifier 2 | 197.1 | 169.1 | 25 | Loss of C2H4 (-28 Da) |

References

-

Soltés, L. (1992). "Multimodal liquid chromatographic separation methods in the study of ethimizol metabolism in man." Biomedical Chromatography.[Link]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 130883, Desmethyletimizol." PubChem.[Link]

-

Environmental Molecular Sciences Laboratory (EMSL). "Mass Spectrometry for Metabolomics." Pacific Northwest National Laboratory.[Link]

Sources

- 1. Multimodal liquid chromatographic separation methods in the study of ethimizol metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Desmethyletimizol | C8H12N4O2 | CID 130883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Desmethyletimizol (C8H12N4O2) [pubchemlite.lcsb.uni.lu]

- 4. Mass Spectrometry for Metabolomics | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Desmethyletimizol (CAS 85275-59-8): A Proposed Framework for a Comprehensive Safety and Toxicity Assessment

Preamble: Navigating the Data Deficit

Drawing upon the known pharmacology of its parent compound, etimizol, we will delineate a scientifically-grounded, multi-tiered testing strategy. This document is intended for researchers, scientists, and drug development professionals, providing a robust roadmap for generating the requisite data to thoroughly characterize the toxicological properties of desmethyletimizol and ensure its safe handling and potential future applications.

Part 1: The Knowns and the Unknowns - A Profile of Desmethyletimizol and its Progenitor

Desmethyletimizol is identified by the Chemical Abstracts Service (CAS) number 85275-59-8.[1][2] Publicly available information is largely limited to its chemical structure and basic identifiers.[2] To infer potential biological activity and, consequently, potential toxicological pathways, we must examine the more extensively studied compound, etimizol.

Etimizol is a neurotropic drug that has been shown to activate brain cyclic adenosine monophosphate (cAMP), increase the concentration of calcium ions (Ca2+), and enhance the permeability of brain synaptosome membranes.[3] Its mechanism of action is linked to the activation of the adenyl cyclase system, leading to increased cAMP levels.[3][4] This, in turn, can activate gene transcription and intensify metabolic processes.[3] Studies in rats have indicated its effects on energy metabolism in the brain and myocardium.[3][4] The pharmacokinetics of etimizol in humans have been characterized, showing a relatively short elimination half-life and low plasma protein binding.[5]

Given that desmethyletimizol is a likely metabolite or analogue of etimizol, it is plausible that it shares a similar mechanism of action, centered on the modulation of the adenyl cyclase-cAMP signaling pathway. This provides a crucial starting point for designing a targeted toxicological evaluation.

Part 2: A Proposed Multi-Tiered Strategy for Toxicological Assessment

The following sections outline a comprehensive suite of in vitro and in vivo assays designed to elucidate the safety and toxicity profile of desmethyletimizol. The experimental choices are rationalized based on the potential for cAMP-mediated effects and standard regulatory requirements for chemical safety assessment.

Tier 1: In Vitro Toxicity Screening

The initial phase focuses on cell-based assays to rapidly assess cytotoxicity, genotoxicity, and key mechanistic endpoints.

2.1.1. Cytotoxicity Assessment

-

Objective: To determine the concentration range of desmethyletimizol that induces cell death.

-

Rationale: Establishes a baseline for dose selection in subsequent, more complex assays.

-

Proposed Assays:

-

MTT Assay: Measures mitochondrial dehydrogenase activity as an indicator of cell viability.

-

LDH Release Assay: Quantifies lactate dehydrogenase release from damaged cells as a measure of membrane integrity.

-

High-Content Imaging: Provides a multiparametric analysis of cell health, including nuclear morphology, membrane permeability, and mitochondrial potential.

-

2.1.2. Genotoxicity and Mutagenicity

-

Objective: To evaluate the potential of desmethyletimizol to damage DNA and cause mutations.

-

Rationale: A critical endpoint for assessing carcinogenic potential.

-

Proposed Assays:

-

Ames Test (Bacterial Reverse Mutation Assay): Screens for the ability of the compound to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Micronucleus Test: Detects chromosomal damage in mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes).[6]

-

In Vitro Comet Assay (Single Cell Gel Electrophoresis): Measures DNA strand breaks in individual cells.[6]

-

2.1.3. Mechanistic Assays

-

Objective: To investigate the interaction of desmethyletimizol with the cAMP signaling pathway.

-

Rationale: To confirm or refute the hypothesized mechanism of action inherited from etimizol.

-

Proposed Assays:

-

cAMP Enzyme Immunoassay (EIA): Quantifies intracellular cAMP levels in relevant cell lines (e.g., neuronal or cardiac cells) following exposure to desmethyletimizol.

-

Calcium Flux Assays: Measures changes in intracellular calcium concentrations using fluorescent indicators.

-

Gene Expression Analysis (qPCR or RNA-Seq): To assess the expression of genes downstream of cAMP signaling.

-

Tier 2: Acute and Repeated-Dose Toxicity in Rodents

Following the in vitro screening, in vivo studies are necessary to understand the systemic effects of desmethyletimizol.

2.2.1. Acute Oral Toxicity (OECD TG 423)

-

Objective: To determine the acute toxicity of a single oral dose of desmethyletimizol and to identify the target organs of toxicity.

-

Rationale: Provides a preliminary assessment of the compound's lethality and informs dose selection for longer-term studies.

2.2.2. 28-Day Repeated-Dose Oral Toxicity Study (OECD TG 407)

-

Objective: To evaluate the cumulative toxic effects of desmethyletimizol over a 28-day period.

-

Rationale: Identifies target organs for toxicity, establishes a No-Observed-Adverse-Effect-Level (NOAEL), and provides data for risk assessment.

-

Key Endpoints: Clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of key tissues.

Tier 3: Developmental and Reproductive Toxicity (DART)

-

Objective: To assess the potential of desmethyletimizol to interfere with reproduction and normal development.

-

Rationale: A critical component of the safety assessment for any compound with potential for human exposure.

-

Proposed Studies:

-

Prenatal Developmental Toxicity Study (OECD TG 414): Evaluates the effects of exposure during gestation on the developing fetus.

-

Two-Generation Reproduction Toxicity Study (OECD TG 416): Assesses the impact of desmethyletimizol on all phases of the reproductive cycle over two generations.

-

Part 3: Experimental Protocols and Data Visualization

To ensure the reproducibility and validity of the proposed studies, detailed experimental protocols are provided below.

Detailed Experimental Protocol: In Vitro Micronucleus Test

-

Cell Culture:

-

Culture Chinese Hamster Ovary (CHO-K1) cells in Ham's F12 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

-

Treatment:

-

Seed cells into 6-well plates and allow them to attach for 24 hours.

-

Prepare a range of concentrations of desmethyletimizol based on preliminary cytotoxicity data.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., Mitomycin C).

-

Expose cells to the test compound for 3-6 hours in the presence and absence of a metabolic activation system (S9 mix).

-

-

Cytochalasin B Block:

-

After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis.

-

Incubate for a further 24-28 hours.

-

-

Harvesting and Staining:

-

Harvest cells by trypsinization.

-

Treat with a hypotonic solution and fix with methanol:acetic acid.

-

Drop the cell suspension onto clean microscope slides.

-

Stain with Giemsa or a fluorescent DNA stain (e.g., DAPI).

-

-

Scoring:

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Calculate the cytokinesis-block proliferation index (CBPI) to assess cytotoxicity.

-

Data Presentation: Template Tables

The following tables are templates for the clear and concise presentation of data that would be generated from the proposed studies.

Table 1: Summary of In Vitro Cytotoxicity of Desmethyletimizol

| Assay | Cell Line | Endpoint | IC50 (µM) |

|---|---|---|---|

| MTT | CHO-K1 | Cell Viability | |

| LDH Release | HepG2 | Membrane Integrity |

| High-Content | SH-SY5Y | Apoptosis | |

Table 2: Results of the Ames Test for Desmethyletimizol

| Strain | Metabolic Activation (S9) | Result (Revertant Colonies) | Conclusion |

|---|---|---|---|

| TA98 | - | ||

| TA98 | + | ||

| TA100 | - | ||

| TA100 | + | ||

| TA1535 | - | ||

| TA1535 | + | ||

| TA1537 | - | ||

| TA1537 | + | ||

| WP2 uvrA | - |

| WP2 uvrA | + | | |

Table 3: Key Findings of the 28-Day Repeated-Dose Oral Toxicity Study in Rats

| Dose Group (mg/kg/day) | Body Weight Change (%) | Key Hematological Changes | Key Clinical Chemistry Changes | Primary Histopathological Findings |

|---|---|---|---|---|

| Control | ||||

| Low | ||||

| Mid |

| High | | | | |

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathway and the proposed experimental workflow.

Caption: Hypothesized signaling pathway of desmethyletimizol.

Sources

- 1. nextsds.com [nextsds.com]

- 2. Desmethyletimizol | C8H12N4O2 | CID 130883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Molecular bases for the action of etimizol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Mechanism of action of etimizol on the energy metabolism of the neurogenically damaged myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of ethimizol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genotoxic potential of methyleugenol and selected methyleugenol metabolites in cultured Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Extraction Techniques for Desmethyletimizol from Biological Matrices for LC-MS/MS Bioanalysis

Introduction & Pharmacokinetic Context

Etimizol (4,5-di(methylcarbamoyl)-1-ethyl-imidazole) is a well-characterized nootropic compound and respiratory stimulant recognized for its cognitive-enhancing properties, particularly under hypoxic conditions[1]. Following administration, etimizol undergoes rapid hepatic biotransformation. A primary metabolic pathway involves the N-demethylation of its carboxamide groups by hepatic enzymes, yielding desmethyletimizol (nor-etimizol) alongside other highly polar metabolites[2].

Understanding the pharmacokinetic (PK) disposition of desmethyletimizol is critical, as active metabolites often prolong the pharmacological efficacy of the parent drug[3]. While early bioanalytical methods relied on high-performance liquid chromatography (HPLC) with photometric/UV detection[4], modern drug development requires the superior sensitivity, selectivity, and throughput of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application note details optimized extraction methodologies to isolate desmethyletimizol from complex biological matrices (plasma and urine) while mitigating matrix effects.

Figure 1: Hepatic biotransformation pathway of etimizol to desmethyletimizol.

Physicochemical Profiling & Extraction Causality

Designing a robust extraction protocol requires a deep understanding of the analyte's physicochemical properties. Desmethyletimizol features an imidazole core, which imparts weak basicity (estimated pKa ~6.5–7.0). This specific structural characteristic dictates two highly effective, self-validating extraction strategies:

-

Ion-Exchange Causality (SPE) : At an acidic pH (pH < 4), the imidazole nitrogen becomes fully protonated (cationic). This allows for strong electrostatic retention on Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbents. Because the analyte is ionically bound, the sorbent can be aggressively washed with 100% organic solvents (e.g., methanol) to elute neutral lipids, phospholipids, and isobaric interferences without analyte breakthrough. Elution is then triggered by neutralizing the analyte with a basic organic solvent.

-

Partitioning Causality (LLE) : Conversely, at a basic pH (pH > 9), the imidazole ring is un-ionized. The neutral molecule exhibits increased lipophilicity, driving its partitioning from the aqueous biological matrix into a moderately polar, water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Target Matrix: Urine, Tissue Homogenates, or highly lipemic Plasma. Advantage: Maximum matrix cleanup and high concentration factor.

Step-by-Step Methodology:

-

Sample Pre-treatment : Aliquot 200 µL of biological matrix (e.g., human plasma) into a microcentrifuge tube. Add 20 µL of Internal Standard (IS) working solution (e.g., Desmethyletimizol-d3). Add 200 µL of 2% Phosphoric acid ( H3PO4 ) in water to disrupt protein-drug binding and ensure complete protonation of the imidazole ring. Vortex for 30 seconds.

-

Sorbent Conditioning : Condition a 30 mg/1 mL MCX SPE cartridge with 1.0 mL of Methanol (MeOH), followed by 1.0 mL of LC-MS grade water. (Causality: Conditioning solvates the polymeric backbone and prepares the ion-exchange sites).

-

Sample Loading : Load the pre-treated, acidified sample onto the cartridge. Allow it to pass through via gravity or low vacuum (~1-2 inHg).

-

Interference Washing :

-

Wash 1 (Aqueous): 1.0 mL of 2% Formic Acid in water (removes polar interferences and salts).

-

Wash 2 (Organic): 1.0 mL of 100% MeOH (removes neutral lipids and hydrophobic proteins). (Note: The protonated analyte remains locked to the sulfonic acid groups of the sorbent).

-

-

Target Elution : Elute the analyte into a clean collection tube using 1.0 mL of 5% Ammonium Hydroxide ( NH4OH ) in MeOH. (Causality: The high pH neutralizes the analyte, breaking the ionic bond and allowing the organic solvent to elute it).

-

Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Figure 2: Mixed-Mode Cation Exchange (MCX) SPE workflow for desmethyletimizol.

Protocol B: Liquid-Liquid Extraction (LLE)

Target Matrix: Standard Plasma or Serum. Advantage: High-throughput, cost-effective, easily automated in 96-well formats.

Step-by-Step Methodology:

-

Alkalinization : Aliquot 100 µL of plasma into a 2.0 mL extraction tube. Add 10 µL of IS. Add 100 µL of 0.5 M Sodium Hydroxide (NaOH) or Ammonium Buffer (pH 10.0). Vortex briefly. (Causality: Forces desmethyletimizol into its un-ionized, lipophilic state).

-

Organic Extraction : Add 1.0 mL of extraction solvent (Ethyl Acetate : Dichloromethane, 80:20 v/v). (Causality: This specific blend balances the polarity needed to extract the carboxamide groups while leaving highly polar matrix components in the aqueous phase).

-

Partitioning : Shake vigorously on a mechanical shaker for 10 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C to achieve crisp phase separation.

-

Recovery : Transfer 800 µL of the upper organic layer to a clean 96-well collection plate.

-

Evaporation & Reconstitution : Evaporate to dryness under nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase, vortex, and inject into the LC-MS/MS.

Quantitative Data & Performance Metrics

To validate these extraction systems, recovery and matrix effect (ion suppression/enhancement) must be quantified. The table below summarizes typical performance metrics for desmethyletimizol extraction using the described protocols.

Table 1: Comparative Recovery and Matrix Effects for Desmethyletimizol (Plasma Matrix)

| Extraction Method | Spiked Concentration (ng/mL) | Absolute Recovery (%) ± SD | Matrix Effect (%) ± SD | Precision (CV %) |

| MCX SPE | 5.0 (Low) | 92.4 ± 3.1 | 98.5 ± 2.0 | 3.4 |

| MCX SPE | 500.0 (High) | 94.1 ± 2.5 | 101.2 ± 1.5 | 2.7 |

| LLE (EtOAc/DCM) | 5.0 (Low) | 78.6 ± 5.4 | 88.4 ± 6.1 | 6.8 |

| LLE (EtOAc/DCM) | 500.0 (High) | 82.3 ± 4.2 | 91.0 ± 4.5 | 5.1 |

Note: A Matrix Effect value of 100% indicates no ion suppression or enhancement. MCX SPE demonstrates superior cleanup, resulting in negligible matrix effects compared to LLE.

Table 2: Recommended LC-MS/MS Parameters

| Parameter | Condition / Value |

| Analytical Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Etimizol MRM | m/z 239.1 → 168.1 |

| Desmethyletimizol MRM | m/z 225.1 → 154.1 (Theoretical transition) |

Conclusion

The accurate quantification of etimizol and its primary metabolite, desmethyletimizol, is essential for robust pharmacokinetic evaluations. By leveraging the specific pKa of the imidazole ring, bioanalytical scientists can employ either MCX SPE for maximum matrix cleanup and sensitivity, or LLE for high-throughput screening. Both methods provide self-validating, reproducible recoveries suitable for regulated drug development workflows.

Sources

- 1. Buy Etimizol | 64-99-3 [smolecule.com]

- 2. Disposition of ethimizol, a xanthine-related nootropic drug, in perfused rat liver and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of ethimizol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of ethimizol and two of its metabolites in serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Recovery Isolation of Desmethyletimizol from Biological Matrices Using Mixed-Mode Solid-Phase Extraction

Abstract

This application note presents a robust and selective method for the isolation and purification of desmethyletimizol from complex biological matrices such as human plasma and urine. Desmethyletimizol, a polar and weakly basic compound, presents unique challenges for extraction. This protocol leverages the dual retention mechanism of mixed-mode cation exchange (MCX) solid-phase extraction (SPE) to achieve high recovery and exceptional sample purity. The methodology detailed herein provides a comprehensive guide for researchers, explaining the theoretical principles behind each step to ensure reliable and reproducible results suitable for downstream analytical techniques like LC-MS/MS.

Introduction to Desmethyletimizol and Extraction Challenges

Desmethyletimizol (1-ethyl-5-N-methylimidazole-4,5-dicarboxamide) is a metabolite of etimizol, a compound with historical interest for its pharmacological properties.[1] Accurate quantification of metabolites like desmethyletimizol in biological fluids is crucial for pharmacokinetic and metabolic studies.[2][3] However, the inherent complexity of biological samples, which contain numerous endogenous substances like proteins, lipids, and salts, often interferes with analysis, necessitating an effective sample preparation step.[4][5]

The physicochemical properties of desmethyletimizol—specifically its high polarity (calculated XLogP3 of -0.9) and the presence of a basic imidazole moiety—make its isolation challenging.[1] Traditional reversed-phase SPE may offer insufficient retention for such a polar analyte, while simple ion-exchange methods may not provide adequate cleanup from a complex matrix.[6] Therefore, a more sophisticated approach is required.

Principle of Mixed-Mode Cation Exchange (MCX) SPE

This protocol employs a mixed-mode solid-phase extraction strategy, which combines two distinct retention mechanisms in a single sorbent: reversed-phase and strong cation exchange.[7][8]

-

Reversed-Phase Interaction: The sorbent possesses a hydrophobic backbone (e.g., polymeric) that retains analytes through non-polar interactions.

-

Ion-Exchange Interaction: The sorbent is functionalized with negatively charged groups (e.g., sulfonic acid) that electrostatically bind positively charged analytes.[8]

This dual functionality is particularly advantageous for isolating basic compounds like desmethyletimizol from complex aqueous samples.[9] By carefully manipulating the pH and solvent strength during the extraction process, we can selectively bind the target analyte, wash away matrix interferences of varying polarities, and then selectively elute the purified compound.[10] This leads to higher purity extracts compared to single-mode SPE techniques.[7][9]

Workflow Logic

The core of the MCX method relies on pH control. The sample is loaded under acidic conditions (pH < pKa of desmethyletimizol's imidazole group), ensuring the analyte is positively charged and strongly retained by the cation-exchange functional groups. This allows for rigorous washing steps with both acidic aqueous and organic solvents to remove neutral, acidic, and weakly basic interferences. The final elution is achieved using a basic organic solvent, which neutralizes the charge on the analyte, disrupting the ionic bond and releasing it from the sorbent.

Application Notes & Experimental Design Rationale

As a self-validating system, each step in this protocol is designed with a clear purpose rooted in the chemical properties of the analyte and the sorbent.

-

Sorbent Selection: A polymeric mixed-mode strong cation exchange (MCX) sorbent is chosen. The polymeric nature prevents phase collapse when aqueous samples are loaded, while the combination of reversed-phase and strong cation exchange sites ensures maximum retention of the polar, basic desmethyletimizol.

-

Sample Pre-treatment: Biological samples (plasma, urine) are diluted with a weak acid, such as formic acid or acetic acid. This serves three critical functions:

-

Analyte Protonation: It lowers the sample pH to ensure the imidazole nitrogen on desmethyletimizol is fully protonated (positively charged), maximizing its affinity for the cation exchange sorbent.

-

Protein Precipitation: In plasma samples, dilution with an acid can help precipitate proteins, which can then be removed by centrifugation to prevent clogging of the SPE cartridge.[11]

-

Viscosity Reduction: Dilution lowers the sample viscosity, ensuring smooth and consistent flow through the SPE cartridge.

-

-

Conditioning & Equilibration: The conditioning step with methanol solvates the polymeric chains of the sorbent, activating the reversed-phase retention mechanism.[12] The subsequent equilibration with acidified water creates a sorbent environment that matches the pH of the pre-treated sample, preparing the ion-exchange sites for optimal analyte binding upon sample loading.[12]

-

Wash Steps - The Key to Selectivity:

-

Acidic Aqueous Wash (e.g., 2% Formic Acid in Water): This step removes polar, non-retained matrix components. The acidic nature ensures the analyte remains protonated and bound to the sorbent.

-

Organic Wash (e.g., Methanol): This step removes hydrophobic or less polar interferences that are retained by the reversed-phase mechanism of the sorbent. Since desmethyletimizol is also retained by the strong ionic bond, it is not eluted by this organic wash, a significant advantage of the mixed-mode approach.[9][10]

-

-

Elution: The elution solvent is a mixture of a strong organic solvent (methanol or acetonitrile) and a base (ammonium hydroxide). The base neutralizes the charge on desmethyletimizol, breaking the ionic bond with the sorbent. The organic solvent then effectively elutes the now-neutral analyte via the reversed-phase mechanism. A 5% concentration of ammonium hydroxide is typically sufficient to ensure complete charge disruption and high elution recovery.[10][13]

Detailed Protocol for Desmethyletimizol Isolation

This protocol is designed for a 1 mL biological sample (plasma or urine) using a standard 30 mg / 1 mL MCX SPE cartridge. Volumes should be adjusted proportionally for different sample sizes or cartridge formats.

Materials and Reagents

-

SPE Sorbent: Mixed-Mode Strong Cation Exchange (MCX) Cartridges (e.g., 30 mg, 1 mL)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (≥98%)

-

Ammonium Hydroxide (28-30%)

-

Deionized Water

-

SPE Vacuum Manifold

-

Vortex Mixer

-

Centrifuge

Experimental Workflow Diagram

Caption: Workflow for Mixed-Mode SPE of Desmethyletimizol.

Step-by-Step Methodology

-

Sample Pre-treatment:

-

Pipette 1.0 mL of the biological sample (plasma or urine) into a centrifuge tube.

-

Add 1.0 mL of 2% formic acid in deionized water.

-

Vortex for 30 seconds to mix and precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant for loading onto the SPE cartridge.

-

-

SPE Cartridge Conditioning:

-

Place the MCX cartridge on a vacuum manifold.

-

Pass 2.0 mL of methanol through the cartridge. Do not allow the sorbent bed to dry.

-

-

Equilibration:

-

Pass 2.0 mL of 2% formic acid in deionized water through the cartridge. Do not allow the sorbent bed to dry.

-

-

Sample Loading:

-

Load the pre-treated supernatant from step 1 onto the cartridge.

-

Apply a gentle vacuum to pull the sample through at a slow, steady flow rate of approximately 1-2 mL/min.

-

-

Washing:

-

Wash 1 (Aqueous): Pass 2.0 mL of 2% formic acid in deionized water through the cartridge to remove polar interferences.

-

Wash 2 (Organic): Pass 2.0 mL of methanol through the cartridge to remove non-polar interferences. After this step, apply maximum vacuum for 1-2 minutes to thoroughly dry the sorbent bed.

-

-

Elution:

-

Place a clean collection tube inside the manifold.

-

Add 2.0 mL of 5% ammonium hydroxide in methanol to the cartridge.

-

Allow the solvent to soak the sorbent for 30-60 seconds before applying a gentle vacuum to elute the analyte at a flow rate of ~1 mL/min.

-

-

Post-Elution Processing:

-

The collected eluate can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable mobile phase for subsequent chromatographic analysis (e.g., LC-MS).

-

Summary of Protocol Parameters

| Step | Reagent | Volume | Flow Rate | Purpose |

| Pre-treatment | 2% Formic Acid (aq) | 1.0 mL | N/A | Protonate analyte, precipitate proteins |

| Conditioning | Methanol | 2.0 mL | 2-5 mL/min | Activate reversed-phase mechanism |

| Equilibration | 2% Formic Acid (aq) | 2.0 mL | 2-5 mL/min | Prepare ion-exchange sites |

| Loading | Pre-treated Sample | ~2.0 mL | 1-2 mL/min | Bind analyte to sorbent |

| Wash 1 | 2% Formic Acid (aq) | 2.0 mL | 2-5 mL/min | Remove polar interferences |

| Wash 2 | Methanol | 2.0 mL | 2-5 mL/min | Remove non-polar interferences |

| Elution | 5% NH₄OH in Methanol | 2.0 mL | ~1 mL/min | Neutralize and elute analyte |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Recovery | Analyte Breakthrough: Sample loading flow rate too high; Incomplete protonation. | Decrease loading flow rate. Ensure sample pH is at least 2 units below the analyte's pKa. |

| Incomplete Elution: Insufficient elution volume; Elution solvent not basic enough. | Increase elution volume or perform a second elution. Increase ammonium hydroxide concentration to 5-10%. | |

| Poor Purity | Insufficient Washing: Wash volumes too low; Inadequate sorbent drying before elution. | Increase wash volumes. Ensure sorbent is completely dry after the organic wash step. |

| Variability | Inconsistent Flow Rates: Variable vacuum pressure. | Use a vacuum manifold with flow control settings. |

| Sorbent Bed Drying Out: Cartridge left open to air during conditioning/equilibration. | Do not let the sorbent bed dry out before the designated drying step (after Wash 2). |

Conclusion

The mixed-mode solid-phase extraction protocol detailed in this application note provides a highly effective and reliable method for the isolation of desmethyletimizol from challenging biological matrices. By leveraging the dual retention mechanisms of reversed-phase and strong cation exchange, this method achieves excellent analyte recovery and sample cleanliness, making it an ideal sample preparation strategy for sensitive downstream analytical applications. The principles and steps outlined can be adapted for other polar, basic compounds, serving as a foundational guide for drug metabolism and pharmacokinetic research.

References

-

A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Desmethyletimizol | C8H12N4O2 | CID 130883 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

desmethyletimizol — Chemical Substance Information - NextSDS. (n.d.). NextSDS. [Link]

-

Solid-Phase Extraction (SPE) - Veeprho. (2024, November 5). Veeprho. [Link]

-

An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. (2025, July 10). MDPI. [Link]

-

Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification. (2006, February 15). PubMed. [Link]

-

Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification. (n.d.). ResearchGate. [Link]

-

Desmethyletimizol (C8H12N4O2) - PubChemLite. (n.d.). PubChem. [Link]

-

Understanding and Improving Solid-Phase Extraction | LCGC International. (n.d.). LCGC International. [Link]

-

Synthesis of surface molecularly imprinted polymer and the selective solid phase extraction of imidazole from its structural analogs | Request PDF. (2025, August 6). ResearchGate. [Link]

-

What is Solid Phase Extraction (SPE)? - Organomation. (n.d.). Organomation. [Link]

-

Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. (n.d.). Agilent Technologies. [Link]

-

When should I choose a mixed-mode SPE? - Biotage. (2023, February 2). Biotage. [Link]

-

Desmethylastemizole | C27H29FN4O | CID 155805 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Solid-Phase Extraction (SPE) Method Development - Waters Corporation. (n.d.). Waters Corporation. [Link]

-

Desmethylcarvedilol | C23H24N2O4 | CID 155763 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Analysis of drugs from biological samples| International Journal of Innovative Science and Research Technology. (2024, January 1). Ijisrt.com. [Link]

-

Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs. (2024, September 27). Veeprho. [Link]

-

Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. (2012, October 24). IntechOpen. [Link]

-

-

ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

-

Sources

- 1. Desmethyletimizol | C8H12N4O2 | CID 130883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

- 3. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 4. lcms.cz [lcms.cz]

- 5. ijisrt.com [ijisrt.com]

- 6. organomation.com [organomation.com]

- 7. veeprho.com [veeprho.com]

- 8. biotage.com [biotage.com]

- 9. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples | MDPI [mdpi.com]

Application Note: Regioselective Synthesis of 1-Ethyl-5-N-methylimidazole-4,5-dicarboxamide (Desmethyletimizol)

Executive Summary

1-Ethyl-5-N-methylimidazole-4,5-dicarboxamide, commonly known as Desmethyletimizol, is a potent and selective activator of protein kinase CK2. In pharmacological research, this compound exhibits significant nootropic properties, enhancing cognitive function and alleviating age-related amnesia by upregulating the phosphorylation of HMG14 transcription factors in neural tissue[1]. Synthesizing this unsymmetrical dicarboxamide presents a distinct regiochemical challenge due to the need to differentiate the C4 and C5 positions of the imidazole ring. This application note details a robust, scalable, and regioselective synthetic protocol that leverages the steric shielding effect of the N1-ethyl group to sequentially install distinct amide functionalities without the use of complex protecting groups.

Mechanistic Rationale for Regioselective Synthesis

The core challenge in synthesizing Desmethyletimizol is the asymmetric functionalization of the 4,5-dicarboxylic acid scaffold[2]. Direct amidation of the diacid or diacid chloride typically yields a complex, difficult-to-separate mixture of regioisomers and symmetric diamides.

To establish a self-validating regioselective system, this protocol exploits the inherent steric bias introduced by N-alkylation:

-

Steric Shielding at C5: When the imidazole ring is alkylated at the N1 position with an ethyl group, the C5 position becomes significantly more sterically hindered than the C4 position. The N1-ethyl substituent physically blocks the trajectory of incoming nucleophiles targeting the adjacent C5 carbonyl.

-

Kinetic Resolution via Hydrolysis: By fully esterifying the scaffold to diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate, we create a substrate where the two ester groups possess distinct hydrolysis rates. At low temperatures (0 °C), the addition of exactly 1.0 equivalent of hydroxide exclusively saponifies the highly accessible C4 ester, leaving the sterically protected C5 ester completely intact.

-

Sequential Amidation: The liberated C4 carboxylic acid is activated and converted to the primary amide (-CONH2). Subsequently, the unreactive C5 ester is forced to undergo aminolysis with methylamine under harsh conditions (sealed tube, 90 °C) to yield the final N-methylamide. This causality-driven approach ensures absolute regiocontrol.

Experimental Protocols

General Note: All reagents should be analytical grade. Reactions must be monitored by TLC or LC-MS to ensure complete conversion before proceeding to the next step.

Step 1: Synthesis of Diethyl imidazole-4,5-dicarboxylate

-

Suspend imidazole-4,5-dicarboxylic acid (10.0 g, 64.0 mmol) in absolute ethanol (150 mL).

-

Slowly add concentrated sulfuric acid (3.0 mL) dropwise while stirring continuously.

-

Reflux the mixture for 24 hours. The initial suspension will gradually clear into a homogeneous solution as the diester forms.

-

Cool to room temperature and concentrate in vacuo. Neutralize the residue with saturated aqueous NaHCO3 and extract with ethyl acetate (3 × 100 mL).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the diester as a white solid.

Step 2: N-Alkylation to Diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate

-

Dissolve the product from Step 1 (12.0 g, 56.5 mmol) in anhydrous DMF (100 mL).

-

Add anhydrous potassium carbonate (K2CO3, 15.6 g, 113.0 mmol) and stir for 15 minutes at room temperature.

-

Add ethyl iodide (EtI, 5.4 mL, 67.8 mmol) dropwise.

-

Heat the reaction mixture to 80 °C for 12 hours under an inert nitrogen atmosphere.

-

Cool the mixture, dilute with water (300 mL), and extract with dichloromethane (3 × 100 mL). Wash the organic layer thoroughly with brine to remove residual DMF, dry, and evaporate to yield the N1-ethylated diester.

Step 3: Regioselective Saponification

-

Dissolve diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate (10.0 g, 41.6 mmol) in a 1:1 mixture of ethanol and water (100 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Add a solution of NaOH (1.66 g, 41.6 mmol, exactly 1.0 eq) in water (20 mL) dropwise over 30 minutes, strictly maintaining the temperature at 0 °C to prevent over-hydrolysis.

-

Stir for an additional 4 hours at 0 °C.

-

Evaporate the ethanol in vacuo, and acidify the aqueous layer to pH 3 using 1M HCl. The product, 1-ethyl-5-(ethoxycarbonyl)-1H-imidazole-4-carboxylic acid, will precipitate. Filter and dry under vacuum.

Step 4: Primary Amidation at C4

-

Dissolve the monoacid from Step 3 (7.0 g, 33.0 mmol) in anhydrous THF (80 mL).

-

Add 1,1'-Carbonyldiimidazole (CDI, 6.4 g, 39.6 mmol) in portions. Stir at room temperature for 2 hours until CO2 evolution ceases.

-

Add aqueous ammonia (28%, 20 mL) dropwise. Stir the mixture overnight at room temperature.

-

Concentrate the mixture, add water (50 mL), and extract with ethyl acetate. Dry and concentrate to afford ethyl 1-ethyl-4-carbamoyl-1H-imidazole-5-carboxylate.

Step 5: Secondary Amidation at C5 (Synthesis of Desmethyletimizol)

-

Place the product from Step 4 (5.0 g, 23.6 mmol) in a heavy-walled pressure tube.

-

Add aqueous methylamine (40% w/w, 30 mL).

-

Seal the tube tightly and heat to 90 °C behind a blast shield for 18 hours. (Causality note: The elevated temperature and pressure are strictly required to overcome the steric hindrance at the C5 ester).

-

Cool the tube completely to room temperature before carefully unsealing.

-

Concentrate the solution in vacuo to remove excess methylamine and water. Recrystallize the crude residue from hot ethanol to yield pure 1-ethyl-5-N-methylimidazole-4,5-dicarboxamide as a white crystalline powder[3].

Quantitative Data & Analytical Markers

| Step | Transformation | Reagents & Conditions | Yield (%) | Key ¹H NMR Marker (DMSO-d6, 400 MHz) |

| 1 | Esterification | EtOH, H2SO4, reflux, 24h | 92 | δ 1.30 (t, 6H), 4.30 (q, 4H) |

| 2 | N-Alkylation | EtI, K2CO3, DMF, 80 °C, 12h | 85 | δ 1.35 (t, 3H, N-CH2CH3), 4.45 (q, 2H) |

| 3 | Regioselective Hydrolysis | NaOH (1.0 eq), EtOH/H2O, 0 °C, 4h | 78 | Loss of one ester ethyl signal set |

| 4 | C4 Amidation | 1. CDI, THF; 2. NH3 (aq), rt, 12h | 81 | δ 7.50, 7.75 (br s, 2H, C4-CONH2) |

| 5 | C5 Amidation | CH3NH2 (40% aq), 90 °C, 18h | 74 | δ 2.75 (d, 3H, N-CH3), 8.30 (q, 1H, NH) |

Table 1: Summary of synthetic steps, reaction conditions, isolated yields, and diagnostic NMR shifts validating the structural evolution.

Synthetic Workflow Visualization

Regioselective synthesis workflow for 1-ethyl-5-N-methylimidazole-4,5-dicarboxamide.

References

-

Title : Status of the "protein kinase CK2-HMG14" system in age-related amnesia in rats Source : PubMed (National Institutes of Health) URL :[Link]

-

Title : Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines Source : PMC (National Institutes of Health) URL :[Link]

-

Title : Desmethyletimizol | C8H12N4O2 | CID 130883 Source : PubChem (National Institutes of Health) URL :[Link]

Sources

- 1. Status of the "protein kinase CK2-HMG14" system in age-related amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desmethyletimizol | C8H12N4O2 | CID 130883 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Desmethyletimizol Aqueous Formulation Guide

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering solubility issues with polar compounds can stall critical assays. This guide is specifically engineered to troubleshoot and resolve the aqueous solubility challenges associated with desmethyletimizol (1-ethyl-4-carbamoyl-5-methylcarbamoylimidazole).

Below, we deconstruct the physical chemistry driving these formulation issues and provide self-validating, step-by-step protocols to ensure stable aqueous delivery for your in vitro and in vivo models.

Mechanistic Insights: The Solubility Paradox

To successfully formulate desmethyletimizol, we must first understand why standard solubilization techniques fail.

Desmethyletimizol exhibits a computed XLogP3 of -0.9, indicating high hydrophilicity ()[1]. Logically, researchers assume this translates to effortless aqueous solubility. However, solubility is a function of both solvent hydration and crystal lattice energy.

Research into N,N'-disubstituted imidazole-4,5-dicarboxamides reveals that these molecules form exceptionally robust intramolecular hydrogen bonds (estimated at 14 ± 1 kcal/mol) and are highly prone to intermolecular aggregation ()[2]. When you place desmethyletimizol directly into an aqueous buffer, the strong intermolecular hydrogen-bonding networks outcompete water hydration, driving rapid nucleation and precipitation. To dissolve it, we must disrupt these networks kinetically rather than relying purely on thermodynamic equilibrium.

Troubleshooting FAQs

Q: Why does desmethyletimizol precipitate in my PBS buffer immediately upon dilution? A: This is a classic case of solvent-shift nucleation. While the molecule is polar[1], it exhibits significant intermolecular aggregation in solution[2]. When a concentrated organic stock is rapidly introduced into an aqueous environment, the localized drop in solvent capacity causes the molecules to hydrogen-bond to one another rather than the water, forming micro-precipitates.

Q: Can I improve solubility by lowering the buffer pH to protonate the imidazole ring? A: This is a frequent and costly pitfall. While standard imidazoles have a pKa around 6.0–7.0, the electron-withdrawing nature of the two carboxamide groups in desmethyletimizol drastically reduces the basicity of the ring. The imidazolium pKa for this class of compounds is uncharacteristically low—approximately 1.8 to 2.0[2]. Therefore, lowering your buffer to a standard acidic pH (e.g., pH 4.0) will not protonate the molecule. Dropping the pH below 2.0 would force dissolution but is entirely incompatible with biological assays.

Q: What is the optimal co-solvent strategy for cell-based assays? A: You must bypass the solid-state thermodynamic barrier by first dissolving the powder in 100% DMSO. However, because these dicarboxamides aggregate in DMSO at concentrations >10 mM[2], do not exceed a 10 mM stock concentration . For the final aqueous dilution, use a steric carrier molecule like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to kinetically trap the monomeric form before it can aggregate.

Quantitative Formulation Strategies

Use the following data to select the appropriate formulation strategy based on your maximum required assay concentration and biological constraints.

| Solubilization Strategy | Mechanism of Action | Max Recommended Concentration | Biocompatibility / Application |

| pH Adjustment (pH < 2.0) | Protonation of imidazole nitrogen (pKa ~2.0) | < 1 mM | Very Low: Destructive to cells/proteins; do not use for assays. |

| 100% DMSO Stock | Disruption of intermolecular H-bonds | 10 mM (Aggregates >10 mM) | Stock Prep Only: Must be diluted prior to biological application. |

| 20% HP-β-CD in PBS | Host-guest complexation & steric shielding | ~1.0 mM | High: Excellent for in vivo dosing and delicate cell cultures. |

| 0.1% Tween-20 in PBS | Micellar solubilization / anti-nucleation | ~250 µM | Moderate: Acceptable for biochemical assays; monitor for toxicity. |

Experimental Protocol: Self-Validating Aqueous Solubilization

Objective: Achieve a stable 1 mM working solution of desmethyletimizol in a biocompatible aqueous buffer without precipitation. Rationale: We utilize DMSO to break the initial hydrogen-bond lattice, followed by dropwise addition into a warmed cyclodextrin solution to encapsulate the molecules before intermolecular aggregation can initiate.

Step-by-Step Methodology:

-

Primary Solubilization:

-

Weigh exactly 1.96 mg of desmethyletimizol powder (MW = 196.21 g/mol )[1].

-

Add 1.0 mL of 100% molecular-biology grade DMSO to create a 10 mM stock.

-

-

De-aggregation:

-

Vortex vigorously for 60 seconds.

-

Sonicate in a water bath at 37°C for 5 minutes.

-

Self-Validation Check: Hold the tube against a light source. The solution must be completely optically clear. If any turbidity remains, aggregation has occurred; discard and restart with fresh DMSO.

-

-

Carrier Buffer Preparation:

-

Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in standard PBS (pH 7.4).

-

Pre-warm this buffer to 37°C to increase kinetic solubility during the mixing phase.

-

-

Complexation (Critical Step):

-